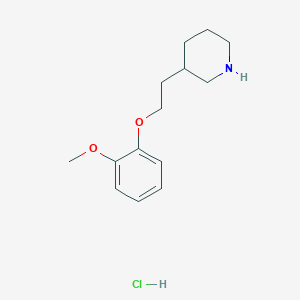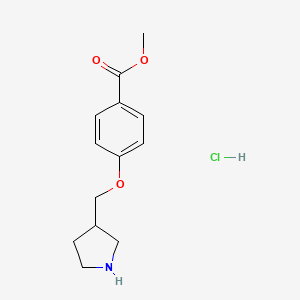
2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride
概要
説明
This compound was first synthesized in 1961 and has since become an important tool in anesthesia.
科学的研究の応用
2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies involving nerve conduction and neurotransmitter release.
Medicine: Widely used as a local anesthetic in medical and dental procedures.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride involves the reaction of 3-piperidinol with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted ethers.
作用機序
The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a higher potency.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Uniqueness
2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride is unique due to its balanced profile of potency, duration of action, and safety. It provides effective anesthesia with a relatively low risk of systemic toxicity compared to other local anesthetics.
特性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYBJPKDDIWSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)
![Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424540.png)

![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)
![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)
![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)
![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
